molecular formula C11H18N2O5 B1318702 (4-Boc-piperazin-1-yl)-oxo-acetic acid CAS No. 788153-44-6

(4-Boc-piperazin-1-yl)-oxo-acetic acid

Cat. No.: B1318702
CAS No.: 788153-44-6
M. Wt: 258.27 g/mol
InChI Key: WUVXPLRYCUOGTJ-UHFFFAOYSA-N
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Description

(4-Boc-piperazin-1-yl)-oxo-acetic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and an oxo-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Boc-piperazin-1-yl)-oxo-acetic acid typically involves the protection of the piperazine nitrogen with a Boc group, followed by the introduction of the oxo-acetic acid moiety. One common method involves the reaction of Boc-protected piperazine with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Boc-piperazin-1-yl)-oxo-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be employed to modify the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

(4-Boc-piperazin-1-yl)-oxo-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Boc-piperazin-1-yl)-oxo-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with its target without undergoing rapid degradation. The oxo-acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine ring but with a boronic acid moiety.

    4-(Boc-piperazin-1-yl)-3-nitrobenzoic acid: This compound has a nitrobenzoic acid moiety instead of the oxo-acetic acid group.

Uniqueness

(4-Boc-piperazin-1-yl)-oxo-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the Boc-protected piperazine ring and the oxo-acetic acid moiety allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-6-4-12(5-7-13)8(14)9(15)16/h4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVXPLRYCUOGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590456
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788153-44-6
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 788153-44-6
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